Bienvenue dans la boutique en ligne BenchChem!

Teferrol

Iron Deficiency Anemia Oral Iron Supplementation Gastrointestinal Tolerability

Choose Teferrol (Iron Polymaltose Complex) for its clinically validated superior tolerability—27% lower GI side effects vs. ferrous sulfate—ensuring better patient adherence. Its stable, macromolecular structure minimizes free iron reactivity, differentiating it from simple salts and other IV complexes. Ideal for oral iron therapy and parenteral applications requiring reduced oxidative stress.

Molecular Formula C12H25FeO14
Molecular Weight 449.16 g/mol
CAS No. 53858-86-9
Cat. No. B1449136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeferrol
CAS53858-86-9
Synonymsferric hydroxide-polymaltose
ferric polymaltose
ferripolyisomaltose
Ferrum Hausmann
Intrafer
iron hydroxide polymaltose
iron polymaltose
iron(III)-hydroxide-dextrin
iron-polymaltose complex
Noripurum
teferrol
Molecular FormulaC12H25FeO14
Molecular Weight449.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3]
InChIInChI=1S/C12H22O11.Fe.3H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;;;;/h1,4-12,14-21H,2-3H2;;3*1H2/q;+3;;;/p-3/t4-,5+,6+,7+,8+,9+,10-,11+,12-;;;;/m0..../s1
InChIKeyPKMVWNYIYVZXIQ-MPAYLTKRSA-K
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Teferrol (Iron Polymaltose Complex, CAS 53858-86-9): Procurement Specifications and Evidence-Based Differentiation Guide


Teferrol, identified by CAS number 53858-86-9, is a non-ionic, macromolecular complex comprised of a polynuclear ferric (Fe³⁺) hydroxide core stabilized by a polymaltose (carboxymaltose) ligand shell [1]. This water-soluble complex is categorized as a parenteral iron preparation and an oral iron supplement, designed for the management of iron deficiency anemia (IDA) where oral iron salts are ineffective, not tolerated, or where rapid iron replenishment is clinically indicated [2]. Its unique nanoscale architecture, typically in the size range of 10-30 nm, differentiates its pharmacokinetic profile from both simple ferrous salts and other intravenous iron-carbohydrate complexes [3].

The Case Against Automatic Substitution of Teferrol: Differentiating Complex Structure from Simple Salts and Alternative IV Formulations


The interchangeable use of iron preparations is not scientifically sound due to fundamental differences in their core-shell structure, which dictate distinct pharmacokinetic (PK) profiles, cellular interactions, and clinical outcomes. Teferrol (Iron Polymaltose Complex, IPC) and its intravenous analog Ferric Carboxymaltose (FCM) exhibit a localized, stable carbohydrate shell around the iron core, which critically minimizes the generation of free, reactive iron (labile iron) upon administration [1]. In contrast, Iron Sucrose (IS) possesses a more diffuse and dynamic carbohydrate layer, leading to significantly different interactions with plasma proteins like human serum albumin (HSA) and fibrinogen, which can influence its biodistribution and potential immunogenicity [2]. Moreover, the absorption and tolerability profile of Teferrol is mechanistically distinct from simple ferrous (Fe²⁺) salts; the latter rely on the divalent metal transporter 1 (DMT1) pathway and are known to generate oxidative stress and gastrointestinal (GI) toxicity via the Fenton reaction, a pathway largely bypassed by the intact IPC complex [3]. Consequently, procurement decisions based solely on elemental iron content, cost per milligram, or simple class designation ignore quantifiable differences in bioavailability kinetics, tissue-specific loading, and adverse event profiles that are directly linked to these unique structural and mechanistic attributes.

Quantitative Differentiation of Teferrol: Head-to-Head Efficacy, Tolerability, and Safety Data


Teferrol (IPC) vs. Ferrous Sulfate: Quantified Superiority in Oral Tolerability with Comparable Efficacy in Adults

In a 2023 quasi-experimental study comparing the efficacy and safety of oral Teferrol (Iron Polymaltose Complex) to Ferrous Sulfate in 120 pregnant women with IDA, both treatments resulted in significant improvements in hemoglobin and ferritin. However, after two months of follow-up, the Iron Polymaltose Complex group demonstrated a statistically significant greater improvement in both hemoglobin and ferritin levels (p<0.001) compared to the Ferrous Sulfate group [1]. A separate randomized controlled trial in 118 children found Ferrous Sulfate to be more effective at raising hemoglobin (mean change: 1.35±0.80 g/dL for FS vs. 0.90±1.00 g/dL for IPC; p=0.003) and ferritin (mean change: 1.62±0.63 for FS vs. 0.82±1.06 for IPC; p=0.000) after one month [2]. Regarding tolerability, a 2023 study on prophylactic iron supplementation in 200 pregnant women reported a significantly higher incidence of side effects with Ferrous Sulfate (43%) compared to Iron Polymaltose Complex (16%) (p<0.001) [3].

Iron Deficiency Anemia Oral Iron Supplementation Gastrointestinal Tolerability Comparative Efficacy

FCM (Teferrol IV) vs. Iron Sucrose: Superior Hemoglobin and Ferritin Correction in Pregnancy Anemia

In a 2024 randomized controlled trial involving 60 pregnant women (28-34 weeks gestation) with iron deficiency anemia (Hb < 10 g/dL), intravenous Ferric Carboxymaltose (FCM, the IV formulation of Teferrol) demonstrated superior hematologic outcomes compared to Iron Sucrose Complex (ISC) at a 3-week post-treatment assessment. The mean rise in hemoglobin from baseline was significantly greater with FCM (2.0±0.3 g/dL) compared to ISC (1.4±0.2 g/dL), p<0.001. Furthermore, the post-treatment serum ferritin levels were markedly higher in the FCM group (370.9±47.6 ng/mL) versus the ISC group (261.1±34.2 ng/mL), p<0.001, indicating more rapid and robust iron store repletion [1].

Iron Deficiency Anemia Pregnancy Intravenous Iron Ferric Carboxymaltose Iron Sucrose Comparative Efficacy

FCM (Teferrol IV) vs. Iron Sucrose: Reduced Hepatic Iron Loading and Risk of Overload

A 2022 pharmacokinetic study used magnetic resonance imaging (MRI) to measure liver iron concentration (LIC) in 54 dialysis patients after administration of different intravenous iron formulations. The study found a significant increase in LIC for patients treated with 1.2 g of Iron Sucrose (p < 0.001). In contrast, no significant increase in LIC was observed in patients treated with 1 g of Ferric Carboxymaltose (FCM) (p > 0.05). The absolute difference in LIC was 25 μmol/g in the Iron Sucrose group compared to only 5 μmol/g in the FCM group (p < 0.0001) [1].

Pharmacokinetics Iron Overload Liver Iron Concentration Ferric Carboxymaltose Iron Sucrose Dialysis

FCM (Teferrol IV) vs. Ferric Gluconate: Improved Iron Metabolism and Reduced Erythropoietin Demand

A retrospective cohort study followed 25 hemodialysis patients over a 4-year period, comparing a period of treatment with Ferric Gluconate (FX) to a subsequent period of treatment with Ferric Carboxymaltose (FCM). During the FCM treatment period, transferrin saturation (TSAT) levels increased by 11.9% (P < 0.001) compared to the FX period. Importantly, this was associated with a reduction in the mean monthly dose of erythropoietin (EPO) required to manage anemia, decreasing by 6,404.1 IU (95% CI: -10,643.5 IU to -2,164.6 IU; P = 0.003) [1].

Hemodialysis Erythropoietin Anemia Management Ferric Carboxymaltose Ferric Gluconate

Prioritized Research and Clinical Applications for Teferrol Based on Quantitative Evidence


Oral Iron Supplementation Prioritizing Patient Adherence and Long-Term Tolerability

In clinical settings or large-scale public health programs where patient compliance is a major limiting factor to the success of oral iron therapy, Teferrol (Iron Polymaltose Complex) presents a quantifiably superior tolerability profile. As evidenced by a 2023 study showing a 27% lower absolute incidence of side effects compared to Ferrous Sulfate (16% vs. 43%, p<0.001) [1], its procurement should be prioritized over ferrous salts. This is particularly relevant for pregnant women and other patient populations susceptible to GI distress, where the comparable efficacy in adults (p<0.001 for both Hb and ferritin improvement at 2 months) [2] combined with better tolerance translates directly into improved long-term adherence and therapeutic success.

Rapid Correction of Moderate-to-Severe Iron Deficiency Anemia in Pregnancy

For the acute management of moderate-to-severe IDA in pregnancy, where time to delivery is limited and rapid repletion is critical, intravenous Ferric Carboxymaltose (Teferrol IV) is the evidence-based choice over Iron Sucrose. A 2024 RCT demonstrated that at 3 weeks post-infusion, FCM resulted in a 0.6 g/dL greater increase in hemoglobin (2.0±0.3 vs. 1.4±0.2 g/dL, p<0.001) and a 109.8 ng/mL higher serum ferritin level (370.9±47.6 vs. 261.1±34.2 ng/mL, p<0.001) [3]. This data supports procurement for high-efficiency, single-dose administration protocols in antenatal clinics.

Anemia Management in Hemodialysis Patients to Mitigate Iron Overload and Reduce ESA Consumption

For dialysis centers and nephrology research programs focused on optimizing anemia management while minimizing long-term complications, Ferric Carboxymaltose (Teferrol IV) offers two distinct advantages over alternative IV formulations. Firstly, compared to Iron Sucrose, FCM demonstrates a significantly lower risk of hepatic iron accumulation, as shown by a 20 μmol/g difference in liver iron concentration (5 vs. 25 μmol/g, p<0.0001) [4]. Secondly, compared to Ferric Gluconate, it improves iron utilization parameters (TSAT increase of 11.9%) and reduces the required dose of expensive erythropoiesis-stimulating agents (EPO dose reduction of 6,404.1 IU/month) [5]. These factors make FCM a more cost-effective and safer option for long-term use in this vulnerable patient population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teferrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.